![molecular formula C20H16ClN5OS B2665491 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide CAS No. 852373-12-7](/img/structure/B2665491.png)
2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as triazolopyridazines . These are aromatic heterocyclic compounds containing a 1,2,4-triazole ring fused to a pyridazine ring . The pharmacological results showed that most of the compounds displayed some degree of anticonvulsant activity .
Synthesis Analysis
The synthesis of similar compounds often involves aromatic nucleophilic substitution . For instance, the reaction of certain precursors with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and with o-phenylenediamine derivatives can afford the corresponding derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring fused to a pyridazine ring . It also contains a thioether group and an acetamide group .Chemical Reactions Analysis
Triazoles are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Synthesis Compounds related to the chemical structure "2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide" have been investigated for various pharmacological activities. For example, triazolo[1,5-c]pyrimidines were explored as potential antiasthma agents, indicating the relevance of such structures in the development of respiratory disorder treatments. These compounds were evaluated for their mediator release inhibition capabilities, highlighting their therapeutic potential in managing asthma symptoms (Medwid et al., 1990).
Insecticidal Properties Research into heterocyclic compounds incorporating a thiadiazole moiety has shown significant insecticidal activity against the cotton leafworm, Spodoptera littoralis. This suggests the potential agricultural applications of compounds with similar structures in controlling pest populations and protecting crops (Fadda et al., 2017).
Antimicrobial and Antitumor Activities The exploration of novel heterocyclic structures has also led to the discovery of compounds with promising antimicrobial and antitumor properties. For instance, new triazolopyridine, pyridotriazine, and pyridine-pyrazole hybrid derivatives have been synthesized and shown to exhibit both antimicrobial and antioxidant activity. These findings underline the potential of such compounds in the development of new therapeutic agents (Flefel et al., 2018).
Antimalarial Effects The synthesis and investigation of pyrimido[4,5-c]pyridazine and s-triazolo[3′,4′:2,3]pyrimido[4,5-c]pyridazine derivatives have also been reported. These compounds have shown significant antimalarial effects, which could lead to the development of new treatments for malaria, a disease that continues to have a major impact on global health (Abdallah et al., 2017).
Mécanisme D'action
Orientations Futures
The future directions for this compound could involve further exploration of its potential biological activities. For instance, some compounds exhibited much better cytotoxic activities against certain cell lines than the drug Erlotinib . Hence, this compound may serve as a potential anti-cancer agent .
Propriétés
IUPAC Name |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5OS/c1-13-3-2-4-16(11-13)22-18(27)12-28-19-10-9-17-23-24-20(26(17)25-19)14-5-7-15(21)8-6-14/h2-11H,12H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIRVOWYMTVNRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methylpiperidin-1-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2665409.png)
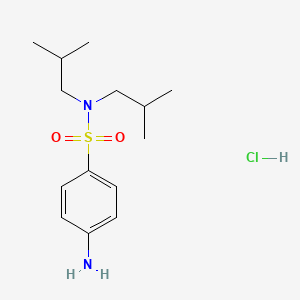

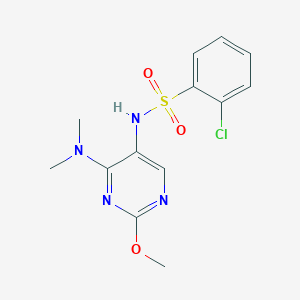
![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide](/img/structure/B2665415.png)
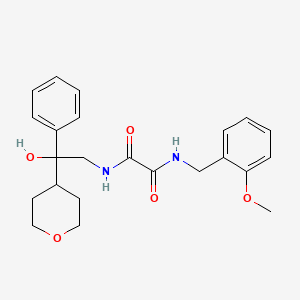
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide](/img/structure/B2665418.png)
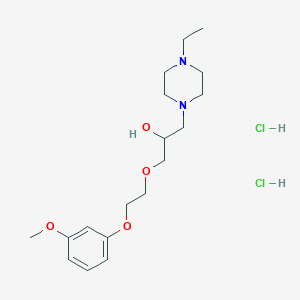

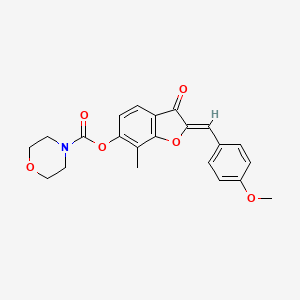

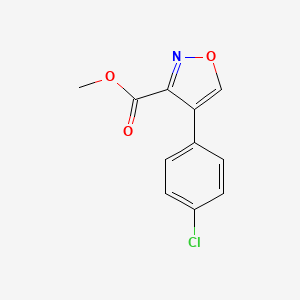
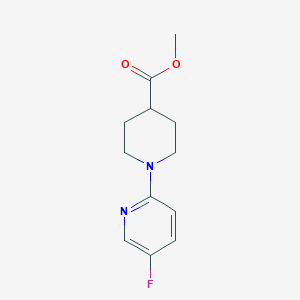
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2665431.png)